4-hydroxy-6-methyl-3-(piperidin-1-yl(p-tolyl)methyl)-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one
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Overview
Description
4-HYDROXY-6-METHYL-3-[(4-METHYLPHENYL)(PIPERIDIN-1-YL)METHYL]-1-[(PYRIDIN-3-YL)METHYL]-1,2-DIHYDROPYRIDIN-2-ONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 4-HYDROXY-6-METHYL-3-[(4-METHYLPHENYL)(PIPERIDIN-1-YL)METHYL]-1-[(PYRIDIN-3-YL)METHYL]-1,2-DIHYDROPYRIDIN-2-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the dihydropyridinone core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the piperidinyl and pyridinyl groups: These groups can be introduced via nucleophilic substitution reactions.
Hydroxylation and methylation: These functional groups are added through selective hydroxylation and methylation reactions.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-HYDROXY-6-METHYL-3-[(4-METHYLPHENYL)(PIPERIDIN-1-YL)METHYL]-1-[(PYRIDIN-3-YL)METHYL]-1,2-DIHYDROPYRIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 4-HYDROXY-6-METHYL-3-[(4-METHYLPHENYL)(PIPERIDIN-1-YL)METHYL]-1-[(PYRIDIN-3-YL)METHYL]-1,2-DIHYDROPYRIDIN-2-ONE exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering signaling pathways, or modulating gene expression.
Comparison with Similar Compounds
Similar compounds to 4-HYDROXY-6-METHYL-3-[(4-METHYLPHENYL)(PIPERIDIN-1-YL)METHYL]-1-[(PYRIDIN-3-YL)METHYL]-1,2-DIHYDROPYRIDIN-2-ONE include other dihydropyridinone derivatives and compounds with similar functional groups. These compounds may share some properties but differ in their specific biological activities or chemical reactivity. Examples include:
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Indole derivatives: Possess diverse biological activities and are used in various therapeutic applications.
This compound’s uniqueness lies in its specific combination of functional groups and its potential for diverse applications in multiple fields.
Properties
Molecular Formula |
C25H29N3O2 |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
4-hydroxy-6-methyl-3-[(4-methylphenyl)-piperidin-1-ylmethyl]-1-(pyridin-3-ylmethyl)pyridin-2-one |
InChI |
InChI=1S/C25H29N3O2/c1-18-8-10-21(11-9-18)24(27-13-4-3-5-14-27)23-22(29)15-19(2)28(25(23)30)17-20-7-6-12-26-16-20/h6-12,15-16,24,29H,3-5,13-14,17H2,1-2H3 |
InChI Key |
XTITWAMKPNUDPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(C=C(N(C2=O)CC3=CN=CC=C3)C)O)N4CCCCC4 |
Origin of Product |
United States |
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